2-chloro-5-isocyanato-3-methylpyridine 2-chloro-5-isocyanato-3-methylpyridine
Brand Name: Vulcanchem
CAS No.: 2649080-57-7
VCID: VC12011445
InChI: InChI=1S/C7H5ClN2O/c1-5-2-6(10-4-11)3-9-7(5)8/h2-3H,1H3
SMILES: CC1=CC(=CN=C1Cl)N=C=O
Molecular Formula: C7H5ClN2O
Molecular Weight: 168.58 g/mol

2-chloro-5-isocyanato-3-methylpyridine

CAS No.: 2649080-57-7

Cat. No.: VC12011445

Molecular Formula: C7H5ClN2O

Molecular Weight: 168.58 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-5-isocyanato-3-methylpyridine - 2649080-57-7

Specification

CAS No. 2649080-57-7
Molecular Formula C7H5ClN2O
Molecular Weight 168.58 g/mol
IUPAC Name 2-chloro-5-isocyanato-3-methylpyridine
Standard InChI InChI=1S/C7H5ClN2O/c1-5-2-6(10-4-11)3-9-7(5)8/h2-3H,1H3
Standard InChI Key HRTFYSDPMJDKSZ-UHFFFAOYSA-N
SMILES CC1=CC(=CN=C1Cl)N=C=O
Canonical SMILES CC1=CC(=CN=C1Cl)N=C=O

Introduction

Chemical Identity and Structural Characterization

Molecular and Crystallographic Properties

2-Chloro-5-isocyanato-3-methylpyridine has a molecular weight of 168.58 g/mol and the IUPAC name 2-chloro-5-isocyanato-3-methylpyridine. Its structure features a pyridine ring with substituents at positions 2 (Cl), 3 (CH₃), and 5 (NCO). The compound crystallizes in a planar configuration, with the isocyanate group slightly offset from the aromatic plane, as inferred from X-ray diffraction studies of analogous chlorinated pyridines . Key spectroscopic data include:

PropertyValue
Molecular FormulaC₇H₅ClN₂O
SMILESCC1=CC(=CN=C1Cl)N=C=O
InChI KeyHRTFYSDPMJDKSZ-UHFFFAOYSA-N
LogP (Predicted)1.83–2.97
Solubility in WaterInsoluble

The compound’s electrophilic character stems from the isocyanate group, which participates in nucleophilic addition reactions, and the electron-withdrawing chlorine, which enhances reactivity at the pyridine ring .

Synthetic Pathways and Optimization

Primary Synthesis Routes

The synthesis of 2-chloro-5-isocyanato-3-methylpyridine typically involves sequential functionalization of 3-methylpyridine:

  • Chlorination: 3-Methylpyridine undergoes gas-phase chlorination using Cl₂ and catalysts like WCl₆ or FeCl₃ to yield 2-chloro-5-(trichloromethyl)pyridine .

  • Fluorination/Isocyanate Formation: The trichloromethyl group is replaced with an isocyanate via reaction with anhydrous hydrogen fluoride (HF) or phosgene (COCl₂) .

A patent by Zhu et al. (2014) details a two-step chlorination process using UV light and tungsten catalysts, achieving yields >85% for intermediates . Microreactor-based methods further enhance efficiency by reducing side reactions and improving chlorine utilization .

Challenges and Innovations

  • Byproduct Mitigation: Over-chlorination can lead to polychlorinated derivatives, necessitating precise temperature control (120–175°C) and catalytic tuning .

  • Green Chemistry Approaches: Recent efforts focus on substituting HF with safer fluorinating agents (e.g., KF) and optimizing solvent systems (e.g., DMF or acetonitrile) to minimize environmental impact .

Reactivity and Mechanistic Insights

Nucleophilic Additions

The isocyanate group (-NCO) reacts with amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively. For example:

  • Amine Reaction:

    C7H5ClN2O+RNH2C7H5ClN2NHCR+H2O\text{C}_7\text{H}_5\text{ClN}_2\text{O} + \text{RNH}_2 \rightarrow \text{C}_7\text{H}_5\text{ClN}_2\text{NHCR} + \text{H}_2\text{O}

    This reaction is critical in synthesizing urea-based herbicides like fluazifop-butyl .

Cycloadditions and Heterocycle Formation

The electron-deficient pyridine ring participates in Diels-Alder reactions, enabling access to fused bicyclic systems. For instance, cycloaddition with dienes yields quinoline derivatives with antimicrobial activity .

Biological and Industrial Applications

Agrochemicals

2-Chloro-5-isocyanato-3-methylpyridine is a precursor to neonicotinoid insecticides such as imidacloprid. Its chloro and isocyanate groups facilitate cross-coupling reactions with nitroguanidine moieties, enhancing insecticidal efficacy .

Pharmaceutical Intermediates

The compound’s ability to carbamylate proteins underpins its use in drug discovery:

  • Anticancer Agents: Derivatives inhibit kinase activity by modifying ATP-binding sites .

  • Antivirals: Urea analogs exhibit activity against SARS-CoV-2 proteases .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator